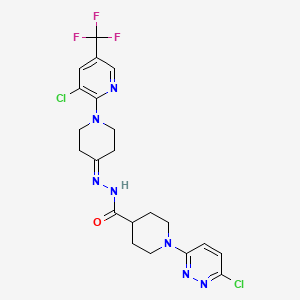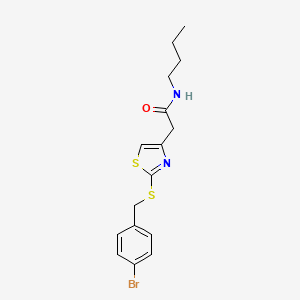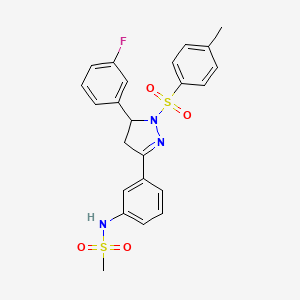
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide is a useful research compound. Its molecular formula is C21H22Cl2F3N7O and its molecular weight is 516.35. The purity is usually 95%.
BenchChem offers high-quality 1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Chloro-3-pyridazinyl)-N'-(1-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-4-piperidinylidene)-4-piperidinecarbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research in the field of heterocyclic chemistry often focuses on synthesizing new compounds with potential biological activities. For instance, the synthesis of heterocyclic systems like pyridazine derivatives has been explored, which could be related to the compound due to the presence of pyridazine and piperidine structures in its chemical makeup. These synthesized compounds are then analyzed for their potential biological activities, which can range from antimicrobial to anticancer properties. The structural and electronic properties of similar anticonvulsant compounds have also been studied, providing insights into their potential therapeutic applications (Youssef et al., 2005).
Structural Analysis and Biological Implications
The structural analysis of compounds with similar frameworks, such as substituted 3-tertiary-amino-6-aryl-pyridazines, has been conducted to understand their electronic properties and potential implications in medicinal chemistry. Such studies involve crystal structure analysis and ab initio molecular-orbital calculations, which can shed light on the orientation, delocalization, and interactions within the molecule that may contribute to its biological activity (Georges et al., 1989).
Applications in Medicinal Chemistry
Compounds with complex structures like the one may have applications in medicinal chemistry, particularly as lead compounds for drug development. The synthesis and evaluation of such compounds for various biological activities, including antimicrobial, antiparkinsonian, and analgesic properties, form a significant part of research in this field. For example, studies on pyridine derivatives and their potential as anti-diabetic and anti-parkinsonian drugs highlight the relevance of exploring the therapeutic potential of heterocyclic compounds (Amr et al., 2014).
Eigenschaften
IUPAC Name |
1-(6-chloropyridazin-3-yl)-N-[[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-ylidene]amino]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2F3N7O/c22-16-11-14(21(24,25)26)12-27-19(16)33-9-5-15(6-10-33)28-31-20(34)13-3-7-32(8-4-13)18-2-1-17(23)29-30-18/h1-2,11-13H,3-10H2,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXNISJPABKNMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN=C2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C4=NN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2F3N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)




![N-(5-chloro-2-methoxyphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2775756.png)


![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)
![N-[1-(2-Methylpropanoyl)pyrrolidin-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2775764.png)
![[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine](/img/structure/B2775766.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)pivalamide](/img/structure/B2775768.png)

